molecular formula C25H48O2 B102722 Docosyl acrylate CAS No. 18299-85-9

Docosyl acrylate

Cat. No. B102722
CAS RN: 18299-85-9
M. Wt: 380.6 g/mol
InChI Key: KHAYCTOSKLIHEP-UHFFFAOYSA-N
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Description

Docosyl acrylate (DA) is a monomer that can be polymerized to form various copolymers with distinct properties. The copolymers of n-docosyl acrylate and acrylic acid, for instance, are synthesized using conventional free radical polymerization, which involves the use of benzoyl peroxide as an initiator. These copolymers exhibit increased crystallinity with a higher mole fraction of C22 acrylate, demonstrating significant crystallinity even at low mole fractions .

Synthesis Analysis

The synthesis of docosyl acrylate copolymers involves free radical polymerization, a common method for producing polymers. In one study, copolymers of n-docosyl acrylate and acrylic acid were synthesized in tetrahydrofuran using benzoyl peroxide as the initiator . Another approach to polymer synthesis is atom transfer radical polymerization (ATRP), which has been used to synthesize well-defined poly(n-docosyl acrylate) (PDA) with narrow molecular weight distribution. The ATRP of DA was conducted at 80°C in N,N-dimethylformamide using a carbon tetrabromide/FeCl3/2,2'-bipyridine initiation system in the presence of 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as reducing agents .

Molecular Structure Analysis

The molecular structure of docosyl acrylate copolymers can be characterized using various spectroscopic techniques. For instance, 1H NMR spectroscopy was used to confirm the structure of copolymers synthesized from docosyl acrylate and methacrylates . The molecular weight and viscosity relationship of polydispersed poly(n-docosyl acrylate) was established using gel permeation chromatography (GPC) and intrinsic viscosity measurements, which also provided insights into the molecular structure .

Chemical Reactions Analysis

Docosyl acrylate participates in free radical polymerization reactions to form copolymers. The kinetics of these reactions have been studied, revealing that the ATRP of DA exhibits first-order kinetics with respect to the monomer. The living characteristics of the polymerization reaction are indicated by the linear relationship between the molecular weight of the resulting poly(n-docosyl acrylate) and the conversion, along with the narrow polydispersity of the polymers . The significant effect of different reducing agents on the ATRP of DA has also been investigated, showing variations in the rate of polymerization and molecular weight distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of docosyl acrylate copolymers are influenced by their synthesis and molecular structure. The crystallinity of the copolymers increases with the mole fraction of C22 acrylate, which affects their physical properties . The viscosity of poly(n-docosyl acrylate) is related to its molecular weight, as described by the Mark-Houwink-Sakurada relation . The swelling properties of crosslinked polymers based on docosyl acrylate and methacrylates were studied through oil absorbency tests, and network parameters such as polymer solvent interaction, effective crosslink density, equilibrium modulus of elasticity, and average molecular weight between crosslinks were determined .

Scientific Research Applications

Application in Dental Prostheses

  • Scientific Field : Dental Science
  • Summary of the Application : Docosyl acrylate is used in the creation of shape-memory hydrogels for removable dental prostheses . These prostheses contribute to the improvement of speech, mastication, and swallowing, and help integrate edentulous individuals in society .
  • Methods of Application : The shape-memory gel (SMG) softens when heated, retains its shape when cooled, and returns to its original shape when reheated . The SMG specimens were photopolymerized using a fluorescent light-polymerizing unit .
  • Results or Outcomes : The study aimed to optimize SMG for intraoral use by controlling the ratio of 2 acrylate monomers . The results showed that the SMG has high reproducibility of the complex shapes of the palatal surface, high adaptability to tissue changes over time, and high biocompatibility .

Application in Hydrogel Synthesis

  • Scientific Field : Polymer Science
  • Summary of the Application : Docosyl acrylate is used in the synthesis of hydrophobically modified hydrogels with high mechanical strength and shape memory properties .
  • Methods of Application : Hydrogel synthesis was successfully carried out in one step on the basis of the hydrophobic monomer units carrying alkyl side chains included in the hydrophilic polymer network . These hydrophobes clustered in water and acted as crosslinks .
  • Results or Outcomes : The results showed that with the increase of the amount of hydrophobic monomer (C18) in the hydrogels, the crystal regions in the hydrogel structure increased . The swelling behavior of the hydrogels was investigated as a function of the hydrophobic monomer content .

Safety And Hazards

Docosyl acrylate can cause skin irritation and serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice . If it comes in contact with skin, wash immediately with plenty of soap and water . It is also advised to wear suitable protective clothing, gloves, and eye/face protection . In case of a fire, use extinguishing measures suitable for the surroundings .

properties

IUPAC Name

docosyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAYCTOSKLIHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25703-24-6
Record name Behenyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25703-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2066359
Record name Docosyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyl acrylate

CAS RN

18299-85-9
Record name Behenyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18299-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, docosyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332
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Synthesis routes and methods

Procedure details

After that, 40.0 parts by mass of behenyl acrylate was added and the polymerization was continued at 130° C. to cause chain extension with behenyl acrylate. The polymerization product was dissolved in 100.0 parts by mass of THF and taken out and dropped in methanol to reprecipitate the compound. The precipitate was then filtered and subjected to repeated washing with methanol and then to vacuum drying at 40° C. Thus, a block polymer 13 of styrene and behenyl acrylate was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
SD Baruah, NC Laskar - Polymer journal, 1996 - nature.com
… The purification of n-docosyl acrylate monomer (Sidobre Sinnova) was reported in an earlier communication." Poly(n-docosyl acrylate) was prepared using a free radical initiator in …
Number of citations: 13 www.nature.com
HS Bisht, PP Pande, AK Chatterjee - European polymer journal, 2002 - Elsevier
… In the present investigation we have studied the copolymerization of docosyl acrylate and acrylic acid initiated by benzoyl peroxide in tetrahydrofuran. The effect of polymerization …
Number of citations: 17 www.sciencedirect.com
PJ Saikia, NN Dass, SD Baruah - Journal of applied polymer …, 2005 - Wiley Online Library
… This article describes the synthesis of well-defined poly(n-docosyl acrylate) (PDA) with narrow polydispersity using a novel initiating system that comprises a catalytic amount of AIBN as …
Number of citations: 9 onlinelibrary.wiley.com
J Hu, X Pu, S Fang, J Qian, K Zhao, X Han… - Industrial & …, 2023 - ACS Publications
… Poly(octadecyl acrylate–docosyl acrylate–maleic anhydride) was investigated as a pour point depressant (PPD) for waxy crude oils. A terpolymer showing a high weight-average …
Number of citations: 1 pubs.acs.org
PJ Saikia, AK Hazarika, SD Baruah - Polymer bulletin, 2013 - Springer
… ) [27] and poly(n-docosyl acrylate) [28] with well-defined polymer and a narrow M w /M n . … the kinetic studies for the ATRP of n-docosyl acrylate (DA) with different radical sources for …
Number of citations: 11 link.springer.com
PJ Saikia, NN Dass, SD Baruah - Journal of applied polymer …, 2005 - Wiley Online Library
Cocrystallization behavior of comb‐like poly(n‐docosyl acrylate) (PDA) with n‐docosanoic acid (C 22 ) has been studied by means of differential scanning calorimetry (DSC) and X‐ray …
Number of citations: 3 onlinelibrary.wiley.com
SM Barbon, M Rolland, A Anastasaki, NP Truong… - …, 2018 - ACS Publications
… (55) To reduce this crystallinity, docosyl acrylate is often … in the copolymer of docosyl acrylate and acrylic acid at 86 mol … the highly crystalline poly(docosyl acrylate) homopolymer (T m = …
Number of citations: 16 pubs.acs.org
D Sarmah, SD Baruah - Journal of applied polymer science, 2003 - Wiley Online Library
Radical copolymerization of behenyl (systematic IUPAC nomenclature: n‐docosyl) acrylate and behenyl fumarate has been carried out in toluene at 70C using benzoyl peroxide as …
Number of citations: 9 onlinelibrary.wiley.com
II MacDonald - 2011 - scholar.archive.org
… )g-docosyl acrylate copolymers that are similar to those described in the present work (Section 3.3). They prepared the docosyl acrylate … They copolymerised the docosyl acrylate with a …
Number of citations: 2 scholar.archive.org
J Li, H Xu, J Shi, C Li, C Bao - Analytica chimica acta, 1999 - Elsevier
… A mixture of octadecyl acrylate, eicosyl acrylate and docosyl acrylate was analyzed under the … The retention times of n-octadecyl acrylate, n-eicosyl and n-docosyl acrylate were 31.14, …
Number of citations: 15 www.sciencedirect.com

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